![molecular formula C25H23ClN2O3 B11621762 2-(4-chlorophenyl)-3-[4-(2-methoxyphenoxy)butyl]quinazolin-4(3H)-one](/img/structure/B11621762.png)

2-(4-chlorophenyl)-3-[4-(2-methoxyphenoxy)butyl]quinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

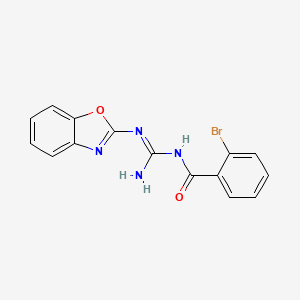

2-(4-Chlorphenyl)-3-[4-(2-Methoxyphenoxy)butyl]chinazolin-4(3H)-on ist eine synthetische organische Verbindung, die zur Klasse der Chinazolinone gehört. Diese Verbindung zeichnet sich durch ihre komplexe Struktur aus, die einen Chinazolinonkern, eine Chlorphenylgruppe und eine Methoxyphenoxybutylseitenkette umfasst. Aufgrund ihrer potenziellen biologischen und chemischen Eigenschaften hat sie in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Chlorphenyl)-3-[4-(2-Methoxyphenoxy)butyl]chinazolin-4(3H)-on umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung des Chinazolinonkernes. Eine gängige Methode beinhaltet die Reaktion von Anthranilsäure mit Formamid zur Bildung des Chinazolinonrings. Anschließend wird die Chlorphenylgruppe durch eine nucleophile Substitutionsreaktion unter Verwendung von 4-Chlorbenzoylchlorid eingeführt. Der letzte Schritt beinhaltet die Anbindung der Methoxyphenoxybutylseitenkette durch eine Etherifizierungsreaktion unter Verwendung von 2-Methoxyphenol und 1,4-Dibrombutan unter basischen Bedingungen .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierter Synthese und Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden sorgfältig gesteuert, um die Effizienz zu maximieren und Nebenprodukte zu minimieren .

Chemische Reaktionsanalyse

Arten von Reaktionen

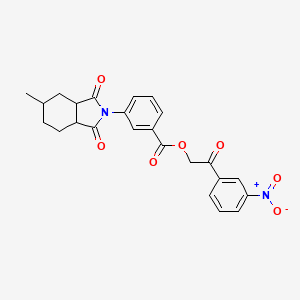

2-(4-Chlorphenyl)-3-[4-(2-Methoxyphenoxy)butyl]chinazolin-4(3H)-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Chinazolinonderivaten mit unterschiedlichen Oxidationsstufen führt.

Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid können den Chinazolinonring in seine entsprechende Dihydrochinazolinform umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid unter sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung.

Substitution: Amine, Thiole und Alkoxide unter basischen oder sauren Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Chinazolinonderivate mit unterschiedlichen Oxidationsstufen.

Reduktion: Dihydrochinazolinderivate.

Substitution: Substituierte Chinazolinonderivate mit verschiedenen funktionellen Gruppen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-[4-(2-methoxyphenoxy)butyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents such as formamide or orthoesters under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and a suitable base such as potassium carbonate.

Attachment of the Methoxyphenoxybutyl Side Chain: The methoxyphenoxybutyl side chain can be attached via an etherification reaction using 2-methoxyphenol and 1,4-dibromobutane in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of continuous flow reactors to scale up the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-chlorophenyl)-3-[4-(2-methoxyphenoxy)butyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized quinazolinone derivatives.

Reduction: Reduced quinazolinone derivatives.

Substitution: Substituted quinazolinone derivatives with various functional groups.

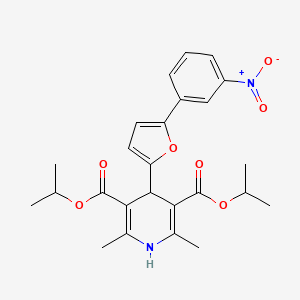

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.

Biologie: Untersucht auf sein Potenzial als Enzyminhibitor und seine Wechselwirkungen mit biologischen Makromolekülen.

Medizin: Erforscht auf sein Potenzial für therapeutische Eigenschaften, darunter entzündungshemmende, krebshemmende und antimikrobielle Wirkungen.

Wirkmechanismus

Der Wirkmechanismus von 2-(4-Chlorphenyl)-3-[4-(2-Methoxyphenoxy)butyl]chinazolin-4(3H)-on umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Es wird angenommen, dass es seine Wirkung durch Bindung an Enzyme oder Rezeptoren ausübt und so deren Aktivität moduliert. Beispielsweise kann es die Aktivität bestimmter Kinasen oder Enzyme hemmen, die an entzündlichen Prozessen beteiligt sind, was zu einer reduzierten Entzündung führt. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext variieren .

Wirkmechanismus

The mechanism of action of 2-(4-chlorophenyl)-3-[4-(2-methoxyphenoxy)butyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to specific receptors on the cell surface or within the cell to modulate signaling pathways.

Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Vergleich Mit ähnlichen Verbindungen

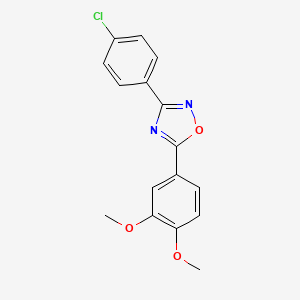

2-(4-chlorophenyl)-3-[4-(2-methoxyphenoxy)butyl]-3,4-dihydroquinazolin-4-one can be compared with other quinazolinone derivatives, such as:

2-(4-chlorophenyl)-3-[4-(2-hydroxyphenoxy)butyl]-3,4-dihydroquinazolin-4-one: Similar structure but with a hydroxy group instead of a methoxy group.

2-(4-chlorophenyl)-3-[4-(2-ethoxyphenoxy)butyl]-3,4-dihydroquinazolin-4-one: Similar structure but with an ethoxy group instead of a methoxy group.

2-(4-chlorophenyl)-3-[4-(2-methylphenoxy)butyl]-3,4-dihydroquinazolin-4-one: Similar structure but with a methyl group instead of a methoxy group.

These compounds share similar core structures but differ in their side chains, which can lead to variations in their biological activities and chemical properties.

Eigenschaften

Molekularformel |

C25H23ClN2O3 |

|---|---|

Molekulargewicht |

434.9 g/mol |

IUPAC-Name |

2-(4-chlorophenyl)-3-[4-(2-methoxyphenoxy)butyl]quinazolin-4-one |

InChI |

InChI=1S/C25H23ClN2O3/c1-30-22-10-4-5-11-23(22)31-17-7-6-16-28-24(18-12-14-19(26)15-13-18)27-21-9-3-2-8-20(21)25(28)29/h2-5,8-15H,6-7,16-17H2,1H3 |

InChI-Schlüssel |

VKEBNXCHYIPBQW-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC=C1OCCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-imino-7-(3-methoxypropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621688.png)

![2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621697.png)

![8-(4-chlorophenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B11621703.png)

![(5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11621713.png)

![4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)imidazolidin-1-yl}ethylidene]benzenesulfonamide](/img/structure/B11621719.png)

![3-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11621733.png)

![N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11621735.png)

![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone](/img/structure/B11621737.png)

![2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11621751.png)